molecular formula C12H10ClNO3S B13972992 1-[1-(Benzenesulfonyl)-1H-pyrrol-3-yl]-2-chloroethan-1-one CAS No. 91579-92-9

1-[1-(Benzenesulfonyl)-1H-pyrrol-3-yl]-2-chloroethan-1-one

Cat. No.: B13972992
CAS No.: 91579-92-9
M. Wt: 283.73 g/mol
InChI Key: FKDQWGQYFOWNDB-UHFFFAOYSA-N
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Description

1-[1-(Benzenesulfonyl)-1H-pyrrol-3-yl]-2-chloroethan-1-one is a synthetic organic compound featuring a pyrrole ring substituted with a benzenesulfonyl group at the N1 position and a 2-chloroethanone moiety at the C3 position. This structure combines electron-withdrawing (sulfonyl, chloro) and aromatic (benzene, pyrrole) groups, making it a candidate for applications in medicinal chemistry and materials science.

Properties

CAS No.

91579-92-9

Molecular Formula

C12H10ClNO3S

Molecular Weight

283.73 g/mol

IUPAC Name

1-[1-(benzenesulfonyl)pyrrol-3-yl]-2-chloroethanone

InChI

InChI=1S/C12H10ClNO3S/c13-8-12(15)10-6-7-14(9-10)18(16,17)11-4-2-1-3-5-11/h1-7,9H,8H2

InChI Key

FKDQWGQYFOWNDB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)N2C=CC(=C2)C(=O)CCl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-1-(1-(phenylsulfonyl)-1H-pyrrol-3-yl)ethanone typically involves the reaction of 1-(phenylsulfonyl)-1H-pyrrole with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroacetyl chloride. The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-chloro-1-(1-(phenylsulfonyl)-1H-pyrrol-3-yl)ethanone can undergo various types of chemical reactions, including:

    Nucleophilic substitution: The chloro group can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Oxidation: The phenylsulfonyl group can be oxidized to a sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as sodium azide, potassium thiocyanate, or sodium methoxide in solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Oxidation: Hydrogen peroxide in acetic acid or m-chloroperbenzoic acid in dichloromethane.

Major Products Formed

    Nucleophilic substitution: Formation of substituted ethanone derivatives.

    Reduction: Formation of 2-chloro-1-(1-(phenylsulfonyl)-1H-pyrrol-3-yl)ethanol.

    Oxidation: Formation of sulfone derivatives.

Scientific Research Applications

2-chloro-1-(1-(phenylsulfonyl)-1H-pyrrol-3-yl)ethanone has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in organic transformations.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-chloro-1-(1-(phenylsulfonyl)-1H-pyrrol-3-yl)ethanone involves its interaction with specific molecular targets. The chloro group can act as an electrophile, facilitating nucleophilic attack by biological molecules. The phenylsulfonyl group can enhance the compound’s binding affinity to target proteins or enzymes, potentially leading to inhibition of their activity. The pyrrole ring can participate in π-π interactions with aromatic residues in proteins, further stabilizing the compound-protein complex.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The compound’s key structural features are compared below with similar derivatives:

Compound Name Substituents on Pyrrole Ring Molecular Weight Key Features
1-[1-(Benzenesulfonyl)-1H-pyrrol-3-yl]-2-chloroethan-1-one (Target) N1: Benzenesulfonyl; C3: 2-chloroethanone Not provided High polarity due to sulfonyl group; potential for electrophilic reactivity
2-Chloro-1-{1-[(2-chlorophenyl)methyl]-2,5-dimethyl-1H-pyrrol-3-yl}ethan-1-one N1: (2-Chlorophenyl)methyl; C2/C5: Methyl; C3: Cl-ethanone 296.19 Bulky lipophilic substituents; reduced polarity compared to sulfonyl group
1-(1-Benzyl-5-methoxy-2-methyl-1H-indol-3-yl)-2-chloroethan-1-one Core: Indole; N1: Benzyl; C3: Cl-ethanone 327.80 Extended aromatic system; potential fluorescence or binding interactions
1-[3-(1-Benzofuran-2-yl)-5-(furan-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-chloroethan-1-one Core: Pyrazole; fused benzofuran/furan groups Not provided Heterocyclic diversity; possible applications in agrochemicals

Key Observations :

  • Electron-Withdrawing vs. Lipophilic Groups : The benzenesulfonyl group in the target compound enhances polarity and may improve solubility in polar solvents compared to (2-chlorophenyl)methyl or benzyl substituents .
  • Aromatic Systems : Substitution with indole () or benzofuran () introduces extended π-systems, which could influence photophysical properties or binding affinity in biological targets.
Physicochemical Properties
  • Solubility : The sulfonyl group likely increases aqueous solubility compared to methyl or benzyl substituents (e.g., : logP ~3.5 estimated).
  • Stability: Chloroethanone moieties are prone to hydrolysis under basic conditions, a trait shared with analogs in and .

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